![molecular formula C18H17N3O2S B2479324 (3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone CAS No. 247128-16-1](/img/structure/B2479324.png)
(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone
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Overview
Description
“(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone” is a biochemical used for proteomics research . It has a molecular formula of C18H17N3O2S and a molecular weight of 339.42 .
Physical And Chemical Properties Analysis
“(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone” is an amine-based curing agent that facilitates the formation of heat-resistant epoxy-based adhesive systems . It has an amine hydrogen equivalent weight of 62 .Scientific Research Applications
(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone has a wide range of applications in scientific research. It is commonly used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a reagent for organic syntheses. It is also used as a reactant in the synthesis of a variety of other organic compounds. In addition, this compound has been used in the study of the structure and function of proteins, and it has been used to study the mechanism of action of various drugs.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone is not yet fully understood. However, it is believed to interact with proteins and other molecules through hydrogen bonding and electrostatic interactions. It is also believed to interact with enzymes, allowing them to catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to interact with proteins and other molecules, and it is believed to have an effect on the activity of enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone in lab experiments include its low cost, its stability, and its wide range of applications. The limitations of using this compound in lab experiments include its limited solubility in water, its relatively low reactivity, and its potential toxicity.
Future Directions
There are a number of potential future directions for research involving (3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone. These include exploring its mechanism of action, studying its interactions with proteins and other molecules, and investigating its potential applications in drug design and development. Additionally, further research could be done to explore its potential applications in other fields, such as materials science and biotechnology.
Synthesis Methods
The synthesis of (3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone is relatively simple and can be accomplished in a few steps. The first step is to react an aqueous solution of 2,4'-diaminobiphenyl-4-yl sulfone with an aqueous solution of 3-aminophenyl sulfone. The reaction is carried out at room temperature for about one hour, and the resulting product is a mixture of the this compound and the starting materials. The mixture is then filtered, and the this compound is collected and purified.
properties
IUPAC Name |
2-(4-aminophenyl)-5-(3-aminophenyl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-13-6-4-12(5-7-13)17-9-8-16(11-18(17)21)24(22,23)15-3-1-2-14(20)10-15/h1-11H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVALUVLFXVSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)C3=CC=C(C=C3)N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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